![molecular formula C14H26O2 B1381842 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid CAS No. 1803587-40-7](/img/structure/B1381842.png)
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(3-Methylpentyl)cyclohexyl]acetic acid”, also known as MPA, is a cyclohexane derivative. It is used for scientific research experiments .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylpentyl)cyclohexyl]acetic acid” is represented by the chemical formula C14H26O2 . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthetic Methods and Derivatives
The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid and its derivatives have been utilized in various synthetic methods. Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, leading to the production of novel classes of compounds in good to excellent yields. This methodology presents the first report for such an intermolecular reaction involving gabapentin, glyoxal, and isocyanide. Theoretical studies indicated that electron-donating groups enhance the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).
Structural Analysis and Properties
In another context, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid underwent a unique cyclodimerization reaction when heated, forming a racemic mixture of cis- and trans-isomeric lactone-acids. The structural elucidation of these products was detailed, emphasizing the novel nature of this reaction and its potential significance in the synthesis of complex organic structures (Nesvadba et al., 2001).
Inhibition and Functionalization
Moreover, specific derivatives of cyclohexyldiethylenetriaminepenta-acetic acid have been synthesized for labeling purposes, indicating the compound's applicability in diagnostic and therapeutic contexts, particularly when linked with the bismuth-212 α-particle emitter (Brechbiel & Gansow, 1992). Additionally, the synthesis of derivatives such as (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer has been documented, with these compounds showing inhibitory action against influenza virus sialidases, demonstrating the compound's utility in the development of antiviral agents (Kerrigan et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(3-methylpentyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-11(2)4-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJVSPSKMPKLPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC1CCC(CC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylpentyl)cyclohexyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

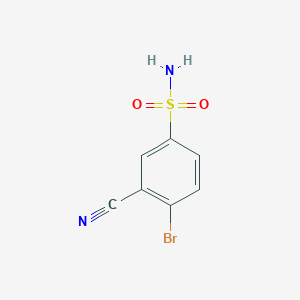
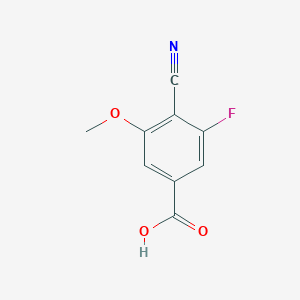
![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)



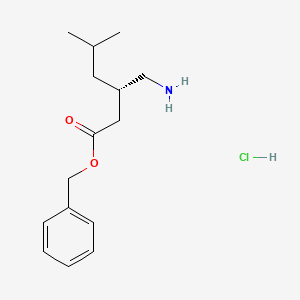
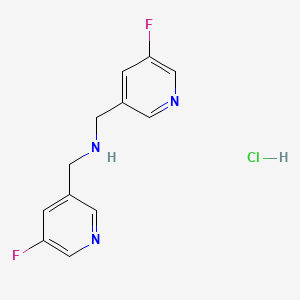
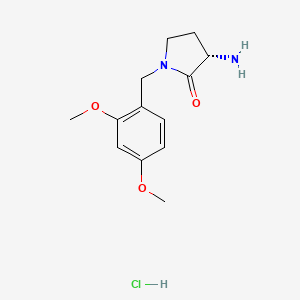
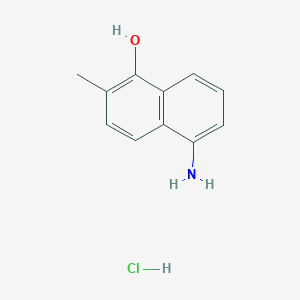
![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)

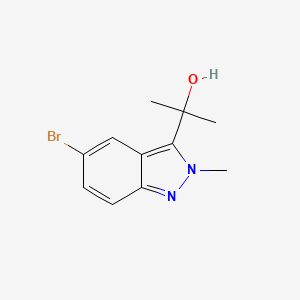
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)